

# Avibactam's Real-World Efficacy Against Multidrug-Resistant Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | Avibactam |           |  |
| Cat. No.:            | B601228   | Get Quote |  |

A comprehensive review of clinical data demonstrates the robust performance of ceftazidimeavibactam in treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly in comparison to legacy antibiotics such as colistin and even carbapenems in certain scenarios. Real-world evidence underscores its critical role in combating difficult-to-treat pathogens, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.

**Avibactam**, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, restores the activity of the third-generation cephalosporin ceftazidime against a broad spectrum of  $\beta$ -lactamase-producing bacteria. This combination has emerged as a vital tool for clinicians facing the challenge of antimicrobial resistance. This guide provides a comparative analysis of ceftazidime-**avibactam**'s effectiveness against MDR pathogens, supported by quantitative data from real-world studies and detailed experimental methodologies.

### **Comparative Clinical Outcomes**

Real-world studies consistently highlight the superior or comparable efficacy of ceftazidimeavibactam over other antimicrobial agents in treating serious infections caused by MDR Gramnegative bacteria.



### Ceftazidime-Avibactam vs. Colistin for Carbapenem-Resistant Enterobacterales (CRE) Infections

Retrospective studies have demonstrated a significant advantage for ceftazidime-**avibactam** over colistin in the treatment of CRE infections. Patients treated with ceftazidime-**avibactam** have shown lower mortality rates and higher rates of clinical success.[1][2][3][4][5]

| Outcome Measure                                | Ceftazidime-<br>Avibactam | Colistin             | Study Reference        |
|------------------------------------------------|---------------------------|----------------------|------------------------|
| 30-Day All-Cause<br>Mortality                  | 9%                        | 32%                  | van Duin et al.[2][3]  |
| 14-Day Mortality<br>(Adjusted Hazard<br>Ratio) | 0.32                      | 1.00 (Reference)     | Hakeam et al.[4]       |
| Clinical Success Rate                          | 46.8%                     | 20.4%                | Hakeam et al.[4]       |
| Toxicity (e.g.,<br>Nephrotoxicity)             | Lower Incidence           | Significantly Higher | Multiple sources[1][5] |
| Microbiological<br>Eradication                 | Favorable                 | Variable             | Multiple sources       |

# Ceftazidime-Avibactam vs. Carbapenems for MDR Pseudomonas aeruginosa

Against MDR Pseudomonas aeruginosa, ceftazidime-**avibactam** has shown clinical efficacy comparable to carbapenem-based therapies in Phase III clinical trials.[6] Real-world evidence further supports its use in these challenging infections.



| Outcome Measure                                        | Ceftazidime-<br>Avibactam | Carbapenem<br>Comparators | Study Reference |
|--------------------------------------------------------|---------------------------|---------------------------|-----------------|
| Clinical Cure Rate<br>(MDR isolates)                   | 85.4%                     | 87.9%                     | Stone et al.[6] |
| Favorable Microbiological Response (MDR P. aeruginosa) | 57.1%                     | 53.8%                     | Stone et al.[6] |

### Ceftazidime-Avibactam vs. Tigecycline for Carbapenem-Resistant Klebsiella pneumoniae (CRKP) Pneumonia

In critically ill patients with CRKP-induced pneumonia, ceftazidime-**avibactam**-based regimens have demonstrated superior clinical and microbiological cure rates compared to tigecycline-based regimens.[7][8]

| Outcome Measure              | Ceftazidime-<br>Avibactam | Tigecycline                       | Study Reference  |
|------------------------------|---------------------------|-----------------------------------|------------------|
| Clinical Cure Rate           | 51.2%                     | 29.0%                             | Zou et al.[7][8] |
| Microbiological Cure<br>Rate | 74.4%                     | 33.9%                             | Zou et al.[7][8] |
| 28-Day Survival Rate         | 69.8%                     | 66.1% (No significant difference) | Zou et al.[7][8] |

### Ceftazidime-Avibactam: Monotherapy vs. Combination Therapy

The utility of combining ceftazidime-**avibactam** with other antibiotics remains a subject of ongoing investigation. While some studies suggest a potential benefit in microbiological eradication with combination therapy, a clear advantage in clinical outcomes such as mortality has not been consistently demonstrated.[1][2][5][6][9]



| Outcome Measure                     | Combination<br>Therapy    | Monotherapy               | Study Reference  |
|-------------------------------------|---------------------------|---------------------------|------------------|
| 30-Day Mortality                    | No significant difference | No significant difference | Li et al.[2][5]  |
| Microbiological<br>Eradication Rate | Borderline higher         | Reference                 | Meta-analysis[1] |
| Clinical Cure Rate                  | No significant difference | No significant difference | Meta-analysis[1] |

### **Experimental Protocols**

The evidence presented is primarily derived from retrospective cohort studies and analyses of clinical trial data. The methodologies employed in these studies are crucial for interpreting the validity and applicability of the findings.

### **Study Design: Retrospective Cohort Analysis**

Many of the real-world effectiveness studies cited are retrospective cohort analyses.[1][2][4][7] This approach involves the examination of existing clinical data to compare outcomes in patients who received different treatments.



Click to download full resolution via product page



Figure 1: Workflow for a retrospective cohort study on antibiotic effectiveness.

Inclusion and Exclusion Criteria: Studies typically include adult patients with documented infections caused by MDR Gram-negative pathogens who have received at least 72 hours of the specified antibiotic therapy.[10] Exclusion criteria often include pregnancy, lactation, and certain pre-existing conditions that could confound the results.[10]

### **Bacterial Isolation and Antimicrobial Susceptibility Testing**

The identification of causative pathogens and the determination of their susceptibility to various antibiotics are foundational to these studies.





Click to download full resolution via product page

Figure 2: Standard workflow for bacterial isolation and antimicrobial susceptibility testing.

Methodology: Bacterial isolates are typically identified using standard laboratory techniques such as MALDI-TOF mass spectrometry or automated systems like the VITEK 2. Antimicrobial susceptibility testing is predominantly performed using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the minimum inhibitory concentration (MIC) of various antibiotics.[11][12][13][14][15][16]



Check Availability & Pricing

### **Definitions of Clinical and Microbiological Outcomes**

The endpoints used to evaluate the effectiveness of antibiotic therapy are standardized to allow for meaningful comparisons across studies.

Clinical Cure: This is typically defined as the resolution of the signs and symptoms of the infection, leading to no further need for antimicrobial therapy.[9]

Microbiological Eradication: This is defined as the absence of the original pathogen in follow-up cultures from the site of infection.[9]

All-Cause Mortality: This refers to death from any cause within a specified timeframe (e.g., 30 days) after the initiation of therapy.

## Signaling Pathway: Mechanism of Action of Ceftazidime-Avibactam

The efficacy of ceftazidime-avibactam stems from its dual-action mechanism.





Click to download full resolution via product page

Figure 3: Mechanism of action of ceftazidime-avibactam.

Ceftazidime, a cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[15] However, many MDR bacteria produce  $\beta$ -lactamase enzymes that inactivate ceftazidime. **Avibactam** protects ceftazidime from degradation by inhibiting a wide range of these  $\beta$ -lactamases, including Ambler class A, C, and some class D enzymes.[15][17] This restored activity allows ceftazidime to effectively target and kill the resistant bacteria.

### Conclusion



The available real-world evidence strongly supports the use of ceftazidime-avibactam as a first-line or preferred treatment option for serious infections caused by many MDR Gramnegative pathogens, particularly carbapenem-resistant Enterobacterales. Its favorable efficacy and safety profile, especially when compared to older agents like colistin, make it an invaluable asset in the current era of widespread antimicrobial resistance. Continued surveillance and further research are essential to optimize its use and preserve its long-term effectiveness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceftazidime-avibactam combination therapy versus monotherapy for treating carbapenem-resistant gram-negative infection: a systemic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Head-to-head: meropenem/vaborbactam versus ceftazidime/avibactam in ICUs patients with KPC-producing K. pneumoniae infections— results from a retrospective multicentre study | springermedizin.de [springermedizin.de]
- 4. droracle.ai [droracle.ai]
- 5. dovepress.com [dovepress.com]
- 6. scispace.com [scispace.com]
- 7. Ceftazidime—Avibactam-Based Versus Tigecycline-Based Regimen for the Treatment of Carbapenem-Resistant Klebsiella pneumoniae-Induced Pneumonia in Critically III Patients -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime-Avibactam-Based Versus Tigecycline-Based Regimen for the Treatment of Carbapenem-Resistant Klebsiella pneumoniae-Induced Pneumonia in Critically III Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidimeavibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]



- 10. To prescribe or not: a two-center retrospective observational study of antibiotics usage and outcomes of COVID-19 in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. journals.asm.org [journals.asm.org]
- 17. Ceftazidime/Avibactam and Meropenem/Vaborbactam for the Management of Enterobacterales Infections: A Narrative Review, Clinical Considerations, and Expert Opinion [mdpi.com]
- To cite this document: BenchChem. [Avibactam's Real-World Efficacy Against Multidrug-Resistant Pathogens: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601228#a-real-world-evidence-of-avibactam-s-effectiveness-against-mdr-pathogens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com